molecular formula C18H10F3NO3S2 B1222556 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone

5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone

Cat. No.: B1222556
M. Wt: 409.4 g/mol
InChI Key: JIMHYXZZCWVCMI-RIYZIHGNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: CFTRinh 172 is synthesized through a multi-step chemical process. The key steps involve the formation of a thiazolidinone ring and the introduction of a trifluoromethyl group. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of CFTRinh 172 involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The compound is typically produced in large batches and subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: CFTRinh 172 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl group and the thiazolidinone ring. These reactions can be used to modify the compound for various research purposes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

CFTRinh 172 has a wide range of scientific research applications:

Mechanism of Action

CFTRinh 172 exerts its effects by binding to the CFTR chloride channel and inhibiting its function. The compound binds inside the pore near transmembrane helix 8, a critical structural element that links adenosine triphosphate hydrolysis with channel gating. This binding stabilizes a conformation in which the chloride selectivity filter is collapsed, blocking the pore from the extracellular side of the membrane. This dual functionality as both a pore blocker and gating modulator sets CFTRinh 172 apart from typical ion channel inhibitors .

Properties

Molecular Formula

C18H10F3NO3S2

Molecular Weight

409.4 g/mol

IUPAC Name

4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25)/b14-8+

InChI Key

JIMHYXZZCWVCMI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F

Pictograms

Irritant; Environmental Hazard

Synonyms

3-((3-trifluoromethyl)phenyl)-5-((3-carboxyphenyl)methylene)-2-thioxo-4-thiazolidinone
CFTR(inh)-172

Origin of Product

United States

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